![molecular formula C24H26N4O6 B3020699 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate CAS No. 1351631-91-8](/img/structure/B3020699.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate" is a complex organic molecule that appears to be related to piperazine and imidazole derivatives. These types of compounds have been studied for various applications, including their potential use in medical treatments such as cancer therapy and diabetes management.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% over six steps, showcasing the complexity of synthesizing such compounds . Another synthesis pathway involves the creation of an o-carboranyl derivative of a piperazine compound, which is a candidate for boron neutron capture therapy in cancer treatment . These synthesis methods often involve multiple steps and the introduction of various functional groups to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The title compound likely includes a benzimidazole moiety, which is a fused ring system combining benzene and imidazole rings. This structure is known to interact with biological systems, which is why derivatives of benzimidazole are of interest in pharmaceutical research .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine and imidazole derivatives can be complex. For example, the synthesis of the o-carboranyl derivative mentioned earlier involves the introduction of a decaborane into a cyanophenoxy-propyne compound, followed by several transformations to couple with other aromatic compounds . These reactions often require specific conditions and catalysts to proceed efficiently.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine and imidazole derivatives can vary widely depending on the substituents attached to the core structures. For instance, the crystallization of a piperazine-2,5-dione derivative resulted in polymorphic crystalline forms, which exhibited different hydrogen-bonding networks . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents. The antidiabetic activity of certain piperazine derivatives has been linked to their ability to improve glucose tolerance without causing hypoglycemia or other side effects .
Mechanism of Action
Target of Action
Compounds containing thebenzimidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their ability to interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets could lead to these various effects.
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific pathway and target involved.
Pharmacokinetics
The benzimidazole moiety is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives , the compound could potentially have various effects at the molecular and cellular level.
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.C2H2O4/c27-20(17-6-2-1-3-7-17)10-11-22(28)26-14-12-25(13-15-26)16-21-23-18-8-4-5-9-19(18)24-21;3-1(4)2(5)6/h1-9H,10-16H2,(H,23,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXKBLMVDUMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

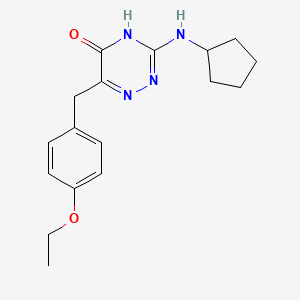
![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)

![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)
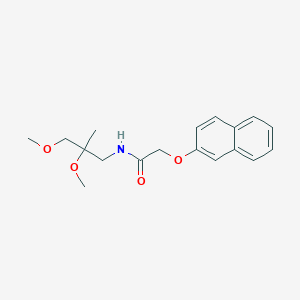
![5'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020628.png)
![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)
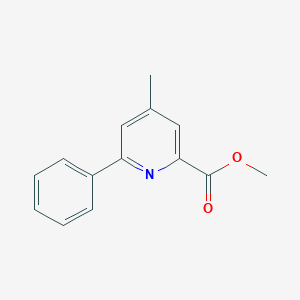
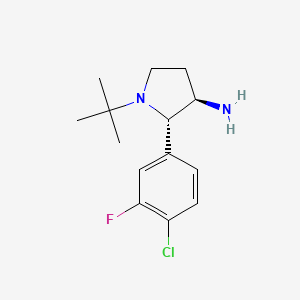
![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)
![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3020634.png)
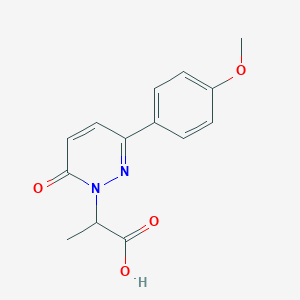
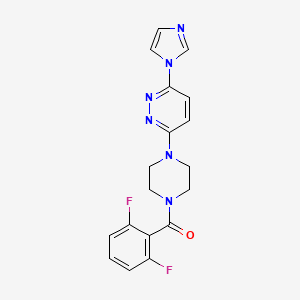
![1-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B3020639.png)